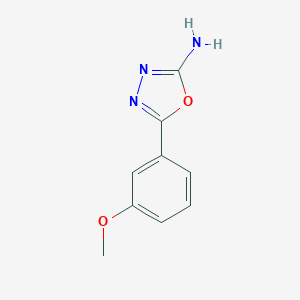

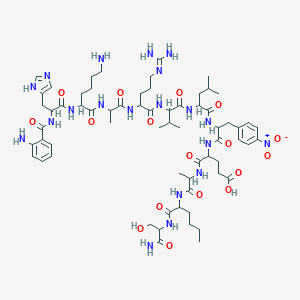

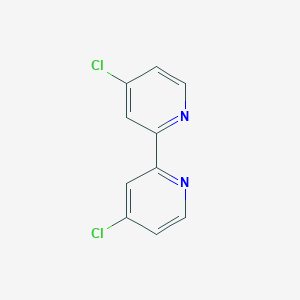

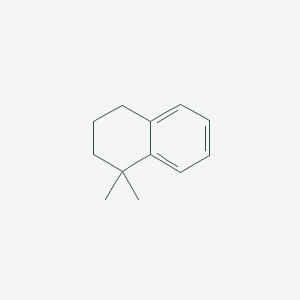

![molecular formula C9H8N2O2 B155549 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 1912-42-1](/img/structure/B155549.png)

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Descripción general

Descripción

The compound 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a derivative of pyrrolopyridine with an acetic acid moiety. It is structurally related to several compounds that have been synthesized for various applications, including pharmaceutical intermediates, molecular probes for auxin physiology, and analogues of plant growth hormones .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the preparation of a pharmaceutical intermediate where a regioselective chlorination followed by a cyanation/reduction sequence was employed . Another approach for synthesizing pyrrole-acetic acid derivatives includes a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . Additionally, radical synthesis methods have been used to generate pyrrol-2-acetic acids, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid has been characterized, showing a similar geometry to natural plant growth hormones like indole-3-acetic acid. The side chain is typically perpendicular to the pyrrolopyridine ring, which is important for its biological activity . Ab initio Hartree-Fock calculations have been used to investigate the potential energy surface and intramolecular hydrogen bonding of a related compound, which influences bond lengths and vibration frequencies .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine-acetic acid derivatives can be inferred from studies on similar compounds. For instance, the addition of acetic acid to 2-methylaminopyridine results in the formation of weak absorption and fluorescence bands, indicating the formation of a complex . The construction of cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition also demonstrates the potential for diverse chemical reactions involving pyrrolopyridine-acetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid derivatives can be deduced from related compounds. For example, the fluorescence quantum yields of 1-methyl-2(1H)-pyridinimines are very small, which could be relevant for the photophysical properties of pyrrolopyridine-acetic acid derivatives . The molecular conformations and regioselectivity observed in the synthesis of imidazopyridine-acetic acids provide insights into the steric and electronic factors influencing the properties of these compounds .

Aplicaciones Científicas De Investigación

Molecular Probe in Auxin Physiology

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as 7-azaindole-3-acetic acid, has been structurally characterized and found to have a molecular geometry similar to that of the natural plant growth hormone indole-3-acetic acid (auxin) and its derivatives. This suggests its potential use as a molecular probe in the study of auxin physiology (Antolić, Kojić-Prodić, & Magnus, 2000).

Ab Initio Hartree-Fock Investigation

A study explored the potential energy surface of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid through ab initio Hartree-Fock calculations. This research compared the stationary points and reaction paths for syn orientation of the COOH group with those of derivatives of 3-indole acetic acid, which act as plant growth hormones (Ramek & Tomić, 2001).

Quantum Chemical Investigation

Quantum-chemical calculations and thermodynamics parameters of derivatives similar to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid have been explored. This includes studies on electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Synthetic Routes and Molecular Conformations

Various studies have been conducted on the synthesis of pyrrolo[2,3-b]pyridine derivatives, exploring different synthetic routes and molecular conformations. These include investigations into the synthesis of 1H-pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridin-4-one derivatives, and other related compounds (Bencková & Krutošíková, 1997); (Brodrick & Wibberley, 1975); (Li, Fan, Qi, & Zhang, 2020).

Catalytic Applications

Research has been conducted on the use of derivatives of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in catalysis. This includes the synthesis of key pharmaceutical intermediates and the study of their reactions and catalytic properties (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006); (Xie, Bao, Li, Tan, Li, & Lang, 2014).

Safety And Hazards

The safety and hazards associated with 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid include it being classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9/h1-3,5H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHGQOVKJGGLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940719 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

CAS RN |

1912-42-1 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.